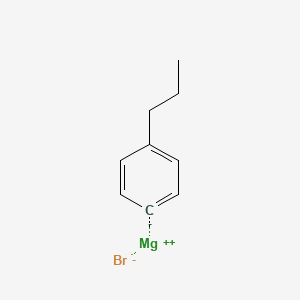

Magnesium;propylbenzene;bromide

Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

French chemist Philippe Barbier and his student Victor Grignard are credited with the discovery of organomagnesium reagents, now famously known as Grignard reagents. In 1900, Victor Grignard found that treating an alkyl halide with magnesium metal in diethyl ether resulted in a cloudy solution of an organomagnesium compound. thermofisher.com This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, has since revolutionized the field of organic chemistry. numberanalytics.comacs.org

Before the advent of Grignard reagents, the formation of carbon-carbon bonds, a fundamental process in the construction of organic molecules, was a significant challenge for chemists. numberanalytics.com Grignard reagents provided a relatively straightforward and highly effective method for creating these crucial bonds, greatly expanding the toolkit available for organic synthesis. numberanalytics.comtutorchase.com Their discovery is considered a major milestone, enabling chemists to construct complex organic molecules with greater efficiency and effectiveness. tutorchase.com

The significance of Grignard reagents lies in their remarkable versatility and reactivity. tutorchase.comnumberanalytics.com These organomagnesium compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are highly reactive due to the polarized carbon-magnesium bond. numberanalytics.comwikipedia.org This polarization renders the carbon atom nucleophilic, allowing it to attack a wide variety of electrophilic centers, most notably the carbon atom in carbonyl groups. numberanalytics.commt.com This reactivity has made Grignard reagents indispensable for synthesizing a vast array of organic compounds, from simple alcohols to complex natural products and pharmaceuticals. thermofisher.comnumberanalytics.com

The general process of preparing a Grignard reagent involves reacting an organic halide, such as an alkyl or aryl bromide, with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgwikipedia.org These ether solvents are crucial as they stabilize the resulting organomagnesium compound. wikipedia.org Due to their high reactivity, Grignard reagents are sensitive to water and air, which can rapidly decompose them. wikipedia.org Therefore, their preparation and subsequent reactions must be carried out under anhydrous and inert conditions. wikipedia.org

Importance of Aryl Grignard Reagents as Nucleophilic Building Blocks

Aryl Grignard reagents, a specific class of Grignard reagents where the organic group is an aryl (aromatic) ring, are of paramount importance as nucleophilic building blocks in modern synthetic chemistry. Their ability to introduce aryl groups into molecules makes them invaluable for the synthesis of a wide range of complex organic structures, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfiveable.me

The core of their utility lies in the nucleophilic character of the aryl carbon atom bonded to magnesium. This carbon atom, bearing a partial negative charge, readily attacks electrophilic centers, leading to the formation of new carbon-carbon bonds. numberanalytics.com This nucleophilicity allows aryl Grignard reagents to participate in a variety of powerful chemical transformations.

One of the most significant applications of aryl Grignard reagents is in cross-coupling reactions . acs.org In these reactions, the aryl Grignard reagent is coupled with an organic halide in the presence of a transition metal catalyst, typically nickel or palladium. acs.orgwikipedia.org This methodology, often referred to as the Kumada-Tamao-Corriu coupling, is a highly effective way to form carbon-carbon bonds between two different organic fragments. researchgate.net For instance, an aryl Grignard reagent can be coupled with an aryl halide to synthesize biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. lookchem.comresearchgate.net The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. lookchem.com

Beyond traditional cross-coupling, aryl Grignard reagents have also been shown to participate in cross-coupling reactions with aryl halides through a single-electron transfer (SET) mechanism, even without the need for a transition metal catalyst. lookchem.com This further expands the versatility of these reagents.

Furthermore, aryl Grignard reagents are widely used in addition reactions to carbonyl compounds. Their reaction with aldehydes and ketones provides a direct route to secondary and tertiary alcohols containing an aryl group, respectively. thermofisher.comleah4sci.com They can also react with esters, though in this case, two equivalents of the Grignard reagent typically add to form a tertiary alcohol. masterorganicchemistry.com The reaction of aryl Grignard reagents with nitriles offers a pathway to ketones. leah4sci.com

The table below summarizes some of the key reactions of aryl Grignard reagents as nucleophilic building blocks:

| Electrophile | Reaction Type | Product |

| Aryl Halide | Cross-Coupling | Biaryl |

| Aldehyde | Nucleophilic Addition | Secondary Alcohol |

| Ketone | Nucleophilic Addition | Tertiary Alcohol |

| Ester | Nucleophilic Addition (x2) | Tertiary Alcohol |

| Nitrile | Nucleophilic Addition | Ketone |

Overview of Research Trajectories for 4-n-Propylphenylmagnesium Bromide

4-n-Propylphenylmagnesium bromide is an aryl Grignard reagent that has garnered interest in specific areas of chemical synthesis, primarily due to the presence of the n-propyl group on the phenyl ring. This substituent can influence the physical and chemical properties of the molecules it is incorporated into.

A significant area of research involving 4-n-propylphenylmagnesium bromide is in the synthesis of liquid crystals . beilstein-journals.org The shape and polarity of molecules are critical factors in determining their liquid crystalline properties. The introduction of an n-propylphenyl group can be a strategic design element in the synthesis of new liquid crystal materials. beilstein-journals.org Research in this area focuses on creating molecules with specific dielectric anisotropies, which are essential for various liquid crystal display (LCD) technologies. beilstein-journals.org

Another important research trajectory for 4-n-propylphenylmagnesium bromide is its use in cross-coupling reactions to synthesize more complex organic molecules. For instance, it can be used in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to form biaryl structures or to attach the 4-n-propylphenyl moiety to other organic frameworks. researchgate.net These reactions are fundamental in medicinal chemistry for the synthesis of potential drug candidates and in materials science for the creation of novel functional materials.

While specific, detailed research findings exclusively on 4-n-Propylphenylmagnesium bromide are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of aryl Grignard reagents. Researchers investigating the synthesis of molecules containing the 4-n-propylphenyl group would likely utilize this Grignard reagent as a key intermediate.

The following table provides a summary of the key properties of 4-n-Propylphenylmagnesium bromide:

| Property | Value |

| Chemical Formula | C9H11BrMg |

| Molecular Weight | 223.39 g/mol sigmaaldrich.com |

| CAS Number | 87942-08-3 sigmaaldrich.comchemicalbook.com |

| Appearance | Brown liquid chemicalbook.comchemicalbook.com |

| Boiling Point | 65-67 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Density | 0.940 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Solubility | Typically used as a 0.5 M solution in THF sigmaaldrich.com |

Properties

IUPAC Name |

magnesium;propylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDLBLBYYUFLSI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570730 | |

| Record name | Magnesium bromide 4-propylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87942-08-3 | |

| Record name | Magnesium bromide 4-propylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 N Propylphenylmagnesium Bromide

Nucleophilic Addition Reactions

4-n-Propylphenylmagnesium bromide, as a Grignard reagent, functions as a potent nucleophile due to the highly polarized carbon-magnesium bond. youtube.com The carbon atom attached to the magnesium atom carries a partial negative charge, making it a strong electron-pair donor capable of attacking electrophilic centers. wikipedia.orgnumberanalytics.com This characteristic underlies its utility in forming new carbon-carbon bonds through nucleophilic addition reactions. youtube.com These reactions typically involve the attack of the nucleophilic carbon on an electrophilic double or triple bond, leading to the breaking of the π-bond and the formation of new σ-bonds. wikipedia.org

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis, allowing for the construction of a wide array of alcohol and carboxylic acid derivatives. libretexts.orglibretexts.org The electrophilic carbon of the carbonyl group is the primary target for the nucleophilic attack by the 4-n-propylphenyl group. wikipedia.org

The class of alcohol produced depends on the nature of the carbonyl compound used. libretexts.orglibretexts.org

Primary Alcohols: The reaction of 4-n-propylphenylmagnesium bromide with formaldehyde (B43269) (H₂C=O) yields a primary alcohol after an acidic workup. libretexts.org The initial addition of the Grignard reagent to the carbonyl carbon forms an alkoxide intermediate, which is then protonated. libretexts.org

Secondary Alcohols: Aldehydes other than formaldehyde react with 4-n-propylphenylmagnesium bromide to produce secondary alcohols. libretexts.orglibretexts.org The two groups attached to the hydroxyl-bearing carbon in the product are the 4-n-propylphenyl group and the R group from the starting aldehyde.

Tertiary Alcohols: Ketones react with 4-n-propylphenylmagnesium bromide to afford tertiary alcohols. libretexts.orglibretexts.org Similarly, esters react with two equivalents of the Grignard reagent to yield tertiary alcohols where two of the substituents on the alcohol carbon are 4-n-propylphenyl groups. libretexts.orgvaia.com

Table 1: Synthesis of Alcohols using 4-n-Propylphenylmagnesium Bromide

| Starting Carbonyl Compound | Type of Alcohol Formed | General Product Structure |

| Formaldehyde | Primary | 4-n-Propylbenzyl alcohol |

| Aldehyde (RCHO) | Secondary | 1-(4-n-Propylphenyl)-1-alkanol |

| Ketone (RCOR') | Tertiary | 1-(4-n-Propylphenyl)-1,1-dialkyl-methanol |

| Ester (RCOOR') | Tertiary | 1,1-Bis(4-n-propylphenyl)-1-alkanol |

Data compiled from multiple sources providing general principles of Grignard reactions. libretexts.orglibretexts.orgvaia.com

The reaction of 4-n-propylphenylmagnesium bromide with carbon dioxide (CO₂), typically in the form of dry ice, followed by acidic workup, is a standard method for the synthesis of 4-n-propylbenzoic acid. reddit.com The nucleophilic 4-n-propylphenyl group adds to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which is then protonated by the acid.

In reactions with complex molecules containing multiple electrophilic sites, the regioselectivity of the Grignard addition is a critical factor. The addition of 4-n-propylphenylmagnesium bromide will generally occur at the most electrophilic and sterically accessible carbonyl group. For instance, in a molecule with both an aldehyde and a ketone, the aldehyde is typically more reactive and will be preferentially attacked.

Diastereoselectivity becomes important when the reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The stereochemical outcome of the reaction can be influenced by factors such as steric hindrance and the presence of chelating groups. For example, the addition of Grignard reagents to chiral α-keto esters can proceed with high diastereoselectivity, influenced by the existing stereocenter. While specific studies on the diastereoselectivity of 4-n-propylphenylmagnesium bromide are not extensively detailed in the provided results, the general principles of stereocontrol in Grignard reactions apply. nih.govnih.gov The solvent can also play a crucial role in determining the diastereoselectivity of Grignard additions. nih.gov

Nucleophilic addition of 4-n-propylphenylmagnesium bromide is not limited to carbonyl compounds. Imines and nitriles, which also possess electrophilic carbon-heteroatom multiple bonds, are susceptible to attack.

Imines: The reaction with imines (C=N) leads to the formation of amines. masterorganicchemistry.com The 4-n-propylphenyl group adds to the carbon of the imine, and subsequent hydrolysis or reduction of the intermediate yields the corresponding amine. wikipedia.orgyoutube.com This provides a valuable route for the synthesis of N-substituted amines.

Nitriles: Nitriles (C≡N) react with Grignard reagents to form an intermediate imine salt. masterorganicchemistry.com Hydrolysis of this intermediate yields a ketone, where the carbonyl group is located at the carbon of the original nitrile. wikipedia.orgmasterorganicchemistry.com This two-step process allows for the synthesis of ketones with a 4-n-propylphenyl group attached to the carbonyl carbon.

Table 2: Reactions of 4-n-Propylphenylmagnesium Bromide with Imines and Nitriles

| Substrate | Intermediate | Final Product (after workup) |

| Imine (R-CH=N-R') | Amine salt | Substituted Amine |

| Nitrile (R-C≡N) | Imine salt | Ketone (4-n-Propylphenyl-CO-R) |

Data based on general reactivity patterns of Grignard reagents. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their significant ring strain. chemistrysteps.commasterorganicchemistry.com 4-n-Propylphenylmagnesium bromide can act as the nucleophile in an Sₙ2-type reaction, attacking one of the carbon atoms of the epoxide ring. chemistrysteps.comlibretexts.org

The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide. In an asymmetrically substituted epoxide under basic or neutral conditions (as with a Grignard reagent), the nucleophile will typically attack the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org The reaction results in the formation of an alcohol, with the 4-n-propylphenyl group and the hydroxyl group on adjacent carbons in a trans configuration. chemistrysteps.com This reaction is a useful method for extending a carbon chain by two atoms while introducing a hydroxyl group. libretexts.org Larger cyclic ethers are generally less reactive towards ring-opening by Grignard reagents due to their lower ring strain. libretexts.org

Addition to Oxaziridines for C-N and C-O Bond Formation

The reaction of Grignard reagents, such as 4-n-propylphenylmagnesium bromide, with oxaziridines represents a versatile method for the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Oxaziridines are three-membered heterocyclic compounds containing an N-O bond, which can act as electrophilic sources of nitrogen or oxygen. mdpi.comnih.gov The specific outcome of the reaction—amination (N-transfer) versus oxidation (O-transfer)—is largely dictated by the nature of the substituent on the oxaziridine (B8769555) nitrogen atom. mdpi.com

Generally, oxaziridines with small N-substituents, such as N-H, N-alkyl, or N-alkoxycarbonyl groups, tend to function as electrophilic aminating agents. mdpi.comnih.gov In this pathway, the nucleophilic carbon of the Grignard reagent attacks the nitrogen atom of the oxaziridine ring, leading to the formation of a C-N bond and subsequent ring-opening. For instance, reactions with N-Boc-oxaziridines have been shown to transfer the N-Boc group to organometallic species, including diorganozinc reagents, to yield N-Boc protected primary amines. nih.gov A method for the direct primary amination of various organometallic substrates, including Grignard reagents, has been developed using a bench-stable N-H-oxaziridine, which proceeds at ambient temperature without the need for a transition metal catalyst. nih.gov

Conversely, when the nitrogen atom bears a bulky, electron-withdrawing group, such as a sulfonyl group (as in Davis reagents), the reaction pathway shifts to favor oxygen transfer. mdpi.com In this case, the nucleophilic attack occurs at the oxygen atom, resulting in the formation of a C-O bond and yielding an alcohol after workup. This hydroxylation of organometallic reagents by 2-sulfonyloxaziridines is a well-established transformation. acs.org The selectivity for oxygen transfer is enhanced because the larger, electron-withdrawing N-substituent increases the leaving group ability of the nitrogen-containing fragment. mdpi.com

A proposed mechanism to rationalize the selectivity for nitrogen transfer involves the oxaziridine's oxygen atom acting as a Lewis base to coordinate with the magnesium center of the Grignard reagent, directing the nucleophilic attack to the adjacent nitrogen atom. nih.gov Despite its utility, the application of this reaction can be hampered by competitive side reactions, such as aldol (B89426) condensation between the carbonyl compound released upon ring-opening and the remaining nucleophile. nih.gov

Cross-Coupling Reactions

Transition Metal Catalyzed Cross-Couplings (e.g., Fe, Ni, Pd, Cu, Co, Rh)

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon bonds. 4-n-Propylphenylmagnesium bromide, as a typical aryl Grignard reagent, can participate in a variety of these coupling processes. Catalysts based on metals like palladium and nickel are most common for these reactions, although more sustainable and economical metals like iron and copper have gained significant attention. wikipedia.orgnih.gov These reactions involve the coupling of an organometallic reagent (the Grignard reagent) with an organic halide or pseudohalide, mediated by a transition metal catalyst. researchgate.net The general catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from the magnesium to the metal catalyst, and reductive elimination to form the final product and regenerate the active catalyst. wikipedia.org

Kumada-Corriu Coupling with Alkyl and Aryl Halides

The Kumada-Corriu coupling, first reported in 1972, is a seminal cross-coupling reaction that unites an organomagnesium reagent with an organic halide using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, making it highly relevant for the functionalization of aryl Grignard reagents like 4-n-propylphenylmagnesium bromide.

The catalytic cycle, widely accepted for both nickel and palladium, begins with the oxidative addition of the organic halide (R'-X) to the active M(0) catalyst (where M = Ni or Pd), forming an organometal(II) halide intermediate. This is followed by transmetalation, where the 4-n-propylphenyl group is transferred from the Grignard reagent to the metal center, displacing the halide and forming a diorganometal(II) complex. The final step is reductive elimination, where the two organic ligands couple to form the new C-C bond, yielding the final product (4-n-propyl-R') and regenerating the M(0) catalyst, which re-enters the cycle. wikipedia.org

The reaction is effective for a wide range of coupling partners. Aryl Grignard reagents can be coupled with various alkyl and aryl halides. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org

Table 1: Examples of Kumada-Corriu Coupling Partners for Aryl Grignard Reagents

| Grignard Reagent | Halide Partner | Catalyst System | Product Type | Citation |

|---|---|---|---|---|

| Aryl-MgBr | Aryl Chloride | Pd(0)/Imidazolium Salt | Biaryl | arkat-usa.org |

| Aryl-MgBr | Aryl Bromide | NiCl₂(dppe) | Biaryl | researchgate.net |

| Aryl-MgBr | Alkyl Bromide | Fe(acac)₃ | Alkylarene | nih.gov |

| Aryl-MgBr | Alkenyl Fluoride | Pd(PPh₃)₄ | Arylalkene | arkat-usa.org |

This table presents generalized examples from the literature to illustrate the scope of the Kumada-Corriu reaction.

Iron-Catalyzed Allylation Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to those using precious metals. A notable application is the allylation of aryl Grignard reagents. lookchem.com Research has demonstrated an operationally simple, iron-catalyzed reductive cross-coupling between aryl Grignards and a wide variety of allyl electrophiles. lookchem.comrsc.org

This process often proceeds as a domino reaction and is highly versatile with respect to the allylic leaving group, tolerating acetates, tosylates, phosphates, carbonates, halides, and others. lookchem.com The reaction can be performed under mild conditions (e.g., in THF at 0°C) with low loadings of a simple, ligand-free iron catalyst such as tris(acetylacetonato)iron(III) (Fe(acac)₃). lookchem.com The methodology shows good functional group compatibility and has been proven to be scalable, highlighting its practical utility in synthesis. rsc.org The mechanism likely involves the formation of a reduced organoiron species from the reaction of Fe(acac)₃ with the Grignard reagent, which then acts as the catalytically active species in an Sₙ2' type pathway with the allyl electrophile. acs.org

Nickel-Catalyzed Three-Component Domino Reactions

A significant advancement in cross-coupling is the development of multicomponent reactions that create several bonds in a single operation. Nickel catalysis enables a three-component domino reaction involving an aryl Grignard reagent (like 4-n-propylphenylmagnesium bromide), an internal alkyne, and an aryl halide to produce highly substituted alkenes. acs.orgnih.gov

The reaction, catalyzed by a simple nickel salt such as NiCl₂, proceeds through a sequential mechanism. acs.orgnih.gov The first step is a rapid and regioselective carbomagnesiation of the alkyne by the aryl Grignard reagent. This forms an alkenylmagnesium intermediate. This intermediate then undergoes a standard nickel-catalyzed Kumada-style cross-coupling with the aryl halide to furnish the final tetrasubstituted alkene product with high stereo- and regioselectivity. acs.orgresearchgate.net The efficiency of the initial carbomagnesiation step is crucial as it prevents significant formation of side products. acs.org

Table 2: Nickel-Catalyzed Three-Component Synthesis of Tetrasubstituted Alkenes

| Aryl Grignard Reagent | Alkyne | Aryl Halide | Catalyst | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| PhMgBr | Diphenylacetylene | 4-Iodoanisole | NiCl₂ | 1-methoxy-4-(1,2,2-triphenylvinyl)benzene | 95% | acs.org |

| PhMgBr | 4-Octyne | Iodobenzene | NiCl₂ | (E)-4,5-diphenyl-4-octene | 96% | acs.org |

| 4-MeC₆H₄MgBr | Diphenylacetylene | Iodobenzene | NiCl₂ | 1-phenyl-2,2-diphenyl-1-(p-tolyl)ethene | 94% | acs.org |

This table is based on data reported for various aryl Grignard reagents in a nickel-catalyzed three-component reaction, illustrating the reaction's scope. acs.org

Catalyst Design and Ligand Effects on Reactivity and Selectivity

The outcome, efficiency, and selectivity of transition metal-catalyzed cross-coupling reactions are profoundly influenced by the design of the catalyst and, most critically, the nature of the ligands coordinated to the metal center.

In Kumada-Corriu couplings, the choice of ligand is essential for promoting the desired reaction pathway and suppressing side reactions. For nickel-catalyzed reactions, chelating phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are often effective. arkat-usa.orgresearchgate.net For palladium-catalyzed systems, sterically bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, BPhos), have proven highly efficient, particularly in coupling challenging substrates like aryl chlorides or in reducing unwanted β-hydride elimination. arkat-usa.orgacs.org N-Heterocyclic carbenes (NHCs) have also been successfully employed as ligands for both nickel and palladium catalysts in Kumada couplings. organic-chemistry.orgarkat-usa.org

In iron-catalyzed reactions, which can proceed through radical pathways, the addition of chiral ligands has enabled the development of enantioselective transformations. For example, chiral bisphosphine ligands have been used in iron-catalyzed couplings of aryl Grignards with α-haloesters to produce chiral α-arylalkanoic acid derivatives with good enantioselectivity. acs.org The choice of the iron precatalyst can also have a dramatic effect on both yield and enantioselectivity. acs.org

Homocoupling Reactions and Suppression Strategies

The homocoupling of Grignard reagents, leading to the formation of symmetrical biaryl compounds, is a significant side reaction that can occur during cross-coupling reactions. In the case of 4-n-propylphenylmagnesium bromide, this would result in the formation of 4,4'-di-n-propylbiphenyl. The mechanism of this homocoupling can be influenced by several factors, including the presence of transition metal catalysts and oxidizing agents.

Transition metals like iron and rhodium have been shown to catalyze the homocoupling of aryl Grignard reagents. nih.govnih.gov For instance, iron-catalyzed oxidative homocoupling can proceed in the presence of a sacrificial oxidant like oxygen. nih.gov The mechanism often involves the reduction of the transition metal catalyst by the Grignard reagent, followed by transmetalation and reductive elimination steps to yield the biaryl product. nih.gov One proposed mechanism for a rhodium-catalyzed homocoupling reaction involves the initial reaction of the Rh(I) catalyst with the Grignard reagent to form a Rh(I)-aryl complex. Subsequent oxidative addition and transmetalation with another Grignard molecule lead to a Rh(III)-bis(aryl) complex, which then undergoes reductive elimination to give the homocoupled product and regenerate the catalyst. nih.gov

Experimental studies on the TEMPO-mediated homocoupling of aryl Grignard reagents have indicated that the reaction does not proceed through free aryl radicals. Instead, evidence points towards the involvement of biaryl radical anions as intermediates. It has also been demonstrated that the presence of bromide anions plays a crucial role in the carbon-carbon bond formation during this oxidative homocoupling. researchgate.net

Suppression Strategies:

Minimizing homocoupling is crucial for maximizing the yield of the desired cross-coupled product. Several strategies can be employed to achieve this:

Control of Reaction Atmosphere: Degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) can suppress homocoupling, particularly in reactions where oxygen acts as an oxidant. acs.org Sparging the reaction mixture with nitrogen prior to the addition of the catalyst has been shown to be effective in reducing homocoupling by minimizing the concentration of residual oxygen. researchgate.net

Use of Additives: The addition of mild reducing agents, such as potassium formate, can help to suppress palladium-mediated homocoupling by minimizing the concentration of the Pd(II) species that can promote this side reaction. researchgate.net

Catalyst Selection: The choice of catalyst and ligands can significantly influence the competition between cross-coupling and homocoupling. For instance, in some iron-catalyzed systems, the use of specific ligands can favor the cross-coupling pathway. orgsyn.org Silver has been noted as an effective catalyst for the homocoupling of Grignard reagents, so its presence as an impurity should be avoided when cross-coupling is the desired outcome. researchgate.net

Slow Reagent Addition: The slow addition of the Grignard reagent can help to maintain a low concentration of the organometallic species at any given time, which can disfavor the bimolecular homocoupling reaction.

Mechanistic Studies of Grignard Reactions

The reactivity of Grignard reagents like 4-n-propylphenylmagnesium bromide is complex and has been the subject of extensive mechanistic studies. Understanding the behavior of these reagents in solution, the potential reaction pathways, and the factors influencing reaction rates is essential for their effective application in organic synthesis.

In solution, Grignard reagents are not simple monomeric species of the formula RMgX. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium. researchgate.net This equilibrium involves the disproportionation of the alkyl- or arylmagnesium halide into a dialkyl- or diarylmagnesium compound and a magnesium halide salt.

2 RMgX ⇌ MgR₂ + MgX₂ researchgate.net

For 4-n-propylphenylmagnesium bromide, the equilibrium would be represented as:

2 (4-n-PrC₆H₄)MgBr ⇌ (4-n-PrC₆H₄)₂Mg + MgBr₂

The position of the Schlenk equilibrium is influenced by several factors:

Solvent: The coordinating ability of the solvent plays a crucial role. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center typically coordinates with two solvent molecules. researchgate.net In monoethers, the equilibrium generally favors the organomagnesium halide. researchgate.net However, the addition of a strong chelating agent like dioxane can drive the equilibrium to the right by precipitating the magnesium halide. researchgate.net

Temperature: The equilibrium is temperature-dependent.

Nature of Substituents: The organic group (R) and the halide (X) also affect the position of the equilibrium.

While many Grignard reactions are depicted as proceeding through polar, two-electron transfer mechanisms, there is substantial evidence for the involvement of radical pathways, particularly in reactions with certain substrates. These radical pathways often involve a single electron transfer (SET) from the Grignard reagent to the substrate.

In the context of the formation of aryl Grignard reagents from aryl halides, a radical mechanism is often considered. For bromobenzene (B47551) (PhBr), a stable radical anion intermediate has been identified. This suggests that the reaction of magnesium with an aryl bromide like 4-n-propylbromobenzene to form 4-n-propylphenylmagnesium bromide could proceed via an SET mechanism, leading to the formation of an aryl radical anion.

The competition between polar and radical pathways can be influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts or inhibitors. Understanding the potential for radical pathways is important as they can lead to different product distributions and side reactions compared to purely polar mechanisms.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. The study of bromine kinetic isotope effects (Br-KIEs) in Grignard reagent formation has offered insights into the mechanism of this fundamental reaction.

A clear distinction has been observed between the Br-KIE values for the formation of Grignard reagents from aromatic and aliphatic bromides. nih.gov The measured Br-KIEs for aryl bromides are generally more pronounced than for alkyl bromides. acs.org These experimental findings are in good agreement with theoretical predictions and support different transition state structures for the two classes of compounds. nih.govacs.org

The apparent KIE for a multi-step reaction can be expressed as a sum of terms, with each term being the product of the KIE for an individual transition state and a weighting factor representing its kinetic significance. researchgate.net By comparing experimentally observed KIEs with computed values for different proposed mechanisms, it is possible to gain a more detailed understanding of the reaction pathway. researchgate.net

Table 1: Bromine Kinetic Isotope Effects (Br-KIEs) in Grignard Reagent Formation

| Substrate Type | Observed Br-KIE | Implication |

| Aromatic Bromides | More Pronounced | Suggests a different rate-determining step or transition state geometry compared to aliphatic bromides. acs.org |

| Aliphatic Bromides | Less Pronounced | Indicates a different mechanism or a transition state with less C-Br bond cleavage character in the rate-determining step. acs.org |

Real-time monitoring of Grignard reactions is crucial for process understanding, optimization, and safety, especially in industrial settings. In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. beilstein-journals.org

By continuously monitoring the infrared spectrum of the reaction mixture, it is possible to track the concentrations of key species in real-time. This allows for the observation of:

Initiation: The start of the reaction can be clearly detected by the appearance of product-related spectral features and the disappearance of reactant signals.

Conversion: The rate of consumption of the starting materials (e.g., 4-n-propylbromobenzene) and the formation of the Grignard reagent can be quantified throughout the reaction.

Accumulation: The accumulation of unreacted starting materials or the formation of intermediates and byproducts can be monitored. This is particularly important for safety, as the accumulation of reactants in an exothermic reaction can lead to a thermal runaway.

The data obtained from real-time FTIR monitoring can be used to develop kinetic models, ensure consistent product quality, and optimize reaction conditions for improved yield and safety. beilstein-journals.org

Applications of 4-n-Propylphenylmagnesium Bromide in Complex Molecule Synthesis

4-n-Propylphenylmagnesium bromide, a Grignard reagent, is a versatile and powerful tool in organic synthesis for forming new carbon-carbon bonds. Its structure, featuring a nucleophilic carbon atom on the propyl-substituted benzene ring, allows it to react with a wide array of electrophiles. This reactivity is harnessed by chemists to construct complex molecular architectures, ranging from bioactive natural products and pharmaceuticals to advanced organic materials like liquid crystals and polymers. The 4-n-propylphenyl moiety is a particularly useful building block, imparting specific steric and electronic properties to the target molecules.

Computational and Spectroscopic Approaches to Understanding 4 N Propylphenylmagnesium Bromide Reactivity

Theoretical Studies and Density Functional Theory (DFT) Calculations

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental aspects of Grignard reagent chemistry. These in silico experiments allow for the detailed examination of reaction profiles and the intrinsic properties of organomagnesium species that are often difficult to probe experimentally.

Modeling Reaction Pathways and Transition States

DFT calculations enable the mapping of potential energy surfaces for reactions involving 4-n-propylphenylmagnesium bromide. This allows for the identification of the most probable reaction pathways and the characterization of high-energy transition states. github.ioucsb.edu For instance, in the reaction of a Grignard reagent with a carbonyl compound, DFT can model the initial coordination of the magnesium to the carbonyl oxygen, followed by the nucleophilic attack of the propylphenyl group on the carbonyl carbon.

The transition state for such a reaction is a fleeting, high-energy structure that cannot be isolated. youtube.com However, computational modeling can determine its geometry, energy, and vibrational frequencies. This information is crucial for understanding the reaction's kinetics and stereoselectivity. For example, a typical transition state optimization involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.io

Illustrative Data Table: Calculated Energetics for a Generic Aryl Grignard Addition to a Ketone

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15-25 | The free energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy (ΔG) | -20 to -40 | The overall free energy change of the reaction, indicating a typically exothermic process. |

| Complexation Energy | -5 to -10 | The energy released upon the initial coordination of the Grignard reagent to the ketone. |

Investigation of Organomagnesium Species Structure and Reactivity

The structure of 4-n-propylphenylmagnesium bromide in solution is not a simple monomer. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (di-4-n-propylphenylmagnesium), and magnesium bromide. wikipedia.orgnih.gov

Schlenk Equilibrium: 2 R-Mg-X ⇌ R₂Mg + MgX₂ (where R = 4-n-propylphenyl and X = Br)

DFT calculations can model the energies of these different species and the solvent molecules that coordinate to the magnesium center, typically from ethers like tetrahydrofuran (B95107) (THF). leah4sci.com This helps in understanding how the solvent influences the position of the equilibrium and, consequently, the reactivity of the Grignard solution. Furthermore, these computational models can explore the formation of various aggregates, such as dimers and larger clusters, which can have different reactivities compared to the monomeric species. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation

While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of the species present in solution and their transformations during a reaction.

In Situ Spectroscopic Techniques (e.g., Mössbauer, NMR, FTIR) for Intermediate Detection

In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, without the need to isolate intermediates. researchgate.netvapourtec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of Grignard reagents and monitoring their reactions. For 4-n-propylphenylmagnesium bromide, specific shifts in the aromatic and propyl chain protons and carbons can confirm its formation and detect the formation of products. While specific NMR data for 4-n-propylphenylmagnesium bromide is not widely published, typical ¹H NMR spectra of aryl Grignard reagents show characteristic upfield shifts of the aromatic protons due to the shielding effect of the electropositive magnesium. chemicalbook.comyale.educhemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for monitoring the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies. For instance, in a reaction with a ketone, the strong C=O stretching band of the ketone would decrease in intensity, while new bands corresponding to the C-O bond of the resulting alkoxide would appear. researchgate.netspectrabase.comspectrabase.com

Mössbauer Spectroscopy: While not directly applicable to magnesium due to the absence of a suitable isotope, Mössbauer spectroscopy is a prime example of an advanced technique used to probe the electronic environment of metal centers in organometallic compounds, particularly iron. researchgate.net It provides information on oxidation states and coordination environments. researchgate.net The principles of using highly sensitive spectroscopic methods to study metal centers can be conceptually extended to other techniques that might be developed for magnesium.

Illustrative Data Table: Spectroscopic Signatures for Monitoring a Grignard Reaction

| Spectroscopic Technique | Reactant (e.g., Ketone) | Grignard Reagent (4-n-propylphenylmagnesium bromide) | Product (Tertiary Alcohol) |

| FTIR (cm⁻¹) | Strong C=O stretch (~1715) | C-Mg stretch (low frequency) | Strong O-H stretch (~3200-3600), disappearance of C=O |

| ¹H NMR (ppm) | Carbonyl α-protons (~2.1) | Upfield shifted aromatic protons | New signals for the alcohol, disappearance of reactant signals |

| ¹³C NMR (ppm) | Carbonyl carbon (~205) | Carbon attached to Mg is highly shielded | Carbinol carbon (~70-80) |

Note: This table provides typical spectroscopic shifts and is for illustrative purposes. Precise values would need to be determined experimentally for the specific reaction of 4-n-propylphenylmagnesium bromide.

Probing Ligand Exchange and Aggregation Phenomena

The dynamic nature of Grignard reagents in solution, including ligand exchange and aggregation, can be investigated using various spectroscopic techniques.

NMR Spectroscopy: Variable-temperature NMR studies can provide information on the rates of exchange between different species in the Schlenk equilibrium. researchgate.net The broadening or sharpening of NMR signals with temperature changes can be analyzed to determine the kinetics of these exchange processes. Diffusion-Ordered Spectroscopy (DOSY) is another powerful NMR technique that can distinguish between species of different sizes in solution, such as monomers and dimers. nih.gov

Raman Spectroscopy: In recent years, in situ Raman spectroscopy has emerged as a valuable tool for monitoring organometallic reactions, including Grignard transmetalations. acs.org It can provide real-time information about the formation and consumption of different species, shedding light on the reaction mechanism.

By combining these computational and spectroscopic approaches, a comprehensive picture of the reactivity of 4-n-propylphenylmagnesium bromide can be developed. Theoretical calculations provide a detailed energetic and structural landscape, while spectroscopic methods offer the crucial experimental validation and dynamic insights into the complex solution behavior of this important Grignard reagent.

Future Directions and Challenges in 4 N Propylphenylmagnesium Bromide Research

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of Grignard reagents, including 4-n-Propylphenylmagnesium Bromide, often relies on volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). labcompare.combeyondbenign.org This poses significant environmental and safety concerns, prompting a shift towards greener alternatives.

A primary challenge is the reduction or replacement of these conventional solvents. Research has shown that mechanochemical methods, such as ball-milling, can drastically reduce the amount of organic solvent required for Grignard reagent formation. labcompare.comsciencedaily.com In one study, a ball-milling approach for producing various Grignard reagents successfully yielded the desired product with up to 94% efficiency using only a catalytic amount of THF, a significant improvement over the 6% yield obtained without any solvent. labcompare.com This method not only minimizes solvent waste but also simplifies the process by not requiring the stringent exclusion of moisture and oxygen, which is a necessity in traditional setups. labcompare.comsciencedaily.com

Another avenue of research involves the use of more environmentally benign solvents. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corn cobs and sugarcane bagasse, has emerged as a promising alternative to THF. rsc.org Studies have demonstrated that 2-MeTHF can be as effective, and in some cases superior, to traditional ethers, particularly in suppressing side reactions like Wurtz coupling. rsc.org The development of such protocols is crucial for aligning the production of 4-n-Propylphenylmagnesium Bromide with the principles of green chemistry. beyondbenign.orgsciencedaily.com

| Synthetic Protocol | Key Features | Environmental/Safety Benefits |

| Traditional Synthesis | Requires anhydrous organic solvents (e.g., diethyl ether, THF). beyondbenign.org | High solvent usage, flammable and toxic materials, strict inert atmosphere required. labcompare.com |

| Mechanochemistry (Ball-Milling) | Uses minimal (catalytic) amounts of solvent. labcompare.com | Drastically reduced solvent waste, less sensitivity to air and moisture. labcompare.comsciencedaily.com |

| Alternative Solvents (e.g., 2-MeTHF) | Employs bio-derived solvents. rsc.org | Reduced environmental impact, potentially improved reaction efficiency and safety profile. rsc.org |

| Aqueous Zinc-Mediated Process | Can be performed under aqueous conditions with reduced ether amounts. beyondbenign.org | Decreases the use of hazardous ethers and other toxic reagents. beyondbenign.org |

Expanding Substrate Scope and Functional Group Compatibility

A significant limitation of Grignard reagents, including 4-n-Propylphenylmagnesium Bromide, is their high reactivity, which makes them incompatible with molecules containing acidic protons or certain electrophilic functional groups. fiveable.mebrainly.com The reagent can act as a strong base, deprotonating functional groups like alcohols, carboxylic acids, amides, and terminal alkynes, rather than acting as a nucleophile in the desired carbon-carbon bond formation. brainly.comlibretexts.org This lack of compatibility restricts the complexity of substrates that can be used directly in Grignard reactions. masterorganicchemistry.com

Future research aims to broaden the applicability of 4-n-Propylphenylmagnesium Bromide by developing more tolerant reaction conditions and protecting group strategies. The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has shown promise in enhancing reactivity and selectivity, which can sometimes mitigate issues with functional group intolerance. vapourtec.com Furthermore, advancements in cross-coupling catalysis offer pathways to couple Grignard reagents with substrates that would otherwise be incompatible. acs.org The development of new catalytic systems that can operate under milder conditions is key to preserving sensitive functional groups on the coupling partner. fiveable.me Overcoming these compatibility issues will unlock the potential to use 4-n-Propylphenylmagnesium Bromide in the synthesis of more complex and functionalized molecules. nih.govnih.gov

Table of Functional Group Compatibility with Grignard Reagents

| Compatible Functional Groups | Incompatible Functional Groups (without protection) |

|---|---|

| Alkenes brainly.com | Alcohols brainly.comlibretexts.org |

| Alkynes (internal) brainly.com | Aldehydes (on the same molecule) brainly.com |

| Ethers libretexts.org | Amides libretexts.org |

| Thioacetals brainly.com | Carboxylic Acids brainly.comchemistrytalk.org |

| Epoxides (on the same molecule) brainly.com | |

| Esters (on the same molecule) fiveable.me | |

| Imines brainly.com | |

| Ketones (on the same molecule) brainly.com | |

| Nitriles fiveable.me | |

| Terminal Alkynes libretexts.org |

Asymmetric Synthesis and Enantioselective Transformations

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and fine chemical production. A significant challenge in using 4-n-Propylphenylmagnesium Bromide is controlling the stereochemistry of its additions to prochiral substrates like ketones and aldehydes. mmu.ac.uk The high reactivity of Grignard reagents often leads to fast, uncatalyzed reactions that produce racemic mixtures of products. mmu.ac.uk

The future of asymmetric synthesis involving 4-n-Propylphenylmagnesium Bromide lies in the development of sophisticated chiral ligands and catalytic systems that can effectively guide the stereochemical outcome of the reaction. rsc.orgacs.org Remarkable progress has been made in the catalytic enantioselective addition of Grignard reagents to carbonyl compounds. mmu.ac.uk This involves using a chiral ligand to form a complex with the magnesium reagent, thereby creating a chiral environment that favors the formation of one enantiomer over the other. rsc.org For instance, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have enabled the highly enantioselective addition of both alkyl and aryl Grignard reagents to ketones, achieving up to 95% enantiomeric excess (ee). rsc.org Applying these and newly designed ligand systems to the reactions of 4-n-Propylphenylmagnesium Bromide is a key area for future exploration, promising access to a wide array of valuable, enantiomerically pure tertiary alcohols. nih.govnih.govdokumen.pub

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

To improve the efficiency and selectivity of reactions involving 4-n-Propylphenylmagnesium Bromide, particularly in cross-coupling reactions, researchers are exploring novel catalytic systems beyond traditional palladium catalysts. acs.org Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally friendly alternative. acs.org These systems have proven effective for coupling aryl Grignard reagents with organic halides and can reduce side reactions like homocoupling. acs.org

Nickel-based catalysts also show significant promise, especially for challenging cross-couplings such as those involving alkyl electrophiles or sterically hindered substrates. acs.orgnih.gov The development of catalysts that can facilitate the cross-coupling of two different electrophiles (cross-electrophile coupling) represents a major advancement, as it can obviate the need to pre-form the Grignard reagent, thus minimizing the concentration of the highly reactive organomagnesium species. acs.orgcapes.gov.br The central challenge in this area is achieving high cross-selectivity over the competing homocoupling reactions. acs.orgchemrxiv.org Future work will focus on designing ligands and catalyst systems that can precisely control the reactivity of the different coupling partners, enabling more efficient and selective syntheses using precursors to 4-n-Propylphenylmagnesium Bromide. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The large-scale synthesis of Grignard reagents like 4-n-Propylphenylmagnesium Bromide presents significant safety challenges, including the potential for runaway exothermic reactions. aiche.orggoogle.com Flow chemistry offers a powerful solution to these problems. researchgate.netacs.org By conducting the reaction in a continuous stream through small-diameter tubing, flow reactors provide vastly superior heat transfer and temperature control compared to large batch reactors. vapourtec.comvapourtec.com This enhanced control minimizes the risk of thermal runaways and allows for safer operation, even under highly reactive conditions. wordpress.com

Integrating the synthesis of 4-n-Propylphenylmagnesium Bromide into flow systems allows for its on-demand generation and immediate use in a subsequent reaction step (a "telescoped" reaction), which is particularly advantageous for unstable reagents. researchgate.net This approach has been successfully used to generate Grignard reagents with yields of 89–100% on a laboratory scale. acs.org The challenge now is to scale up these continuous processes for industrial production. chemrxiv.orgaiche.org

Furthermore, the combination of flow chemistry with automated synthesis platforms, sometimes referred to as "chemputers," opens new possibilities for reaction optimization and discovery. chemspeed.comrsc.org These systems can automatically vary reaction parameters, monitor reaction progress in real-time using integrated analytics like online NMR spectroscopy, and use feedback loops to self-optimize conditions. nih.gov The application of these automated platforms to the synthesis and reactions of 4-n-Propylphenylmagnesium Bromide could dramatically accelerate the development of new synthetic routes and provide a deeper mechanistic understanding of organometallic processes. researchgate.netmt.commerckmillipore.com

Q & A

Q. What are the standard synthetic protocols for preparing 4-n-Propylphenylmagnesium bromide, and how are reaction conditions optimized?

- Methodological Answer : 4-n-Propylphenylmagnesium bromide is typically synthesized as a Grignard reagent via the reaction of 4-n-propylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Solvent purity : THF must be rigorously dried (e.g., over molecular sieves) to prevent side reactions with water .

- Temperature control : Reactions are initiated at room temperature, with exothermic progression monitored to avoid thermal decomposition.

- Substrate stoichiometry : A molar ratio of 1:1.1 (magnesium:aryl bromide) ensures complete conversion, as excess magnesium minimizes unreacted bromide .

- Characterization : Post-synthesis, the reagent is titrated to confirm concentration (e.g., 0.5 M in THF) and analyzed via NMR for structural integrity. For example, H-NMR signals for the propyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm successful synthesis .

Q. What safety protocols are critical for handling 4-n-Propylphenylmagnesium bromide in laboratory settings?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, which can deactivate the reagent .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields due to pyrophoric risks .

- Waste disposal : Quench residual reagent with isopropanol or dry ice, then neutralize with aqueous HCl before disposal via certified chemical waste services .

Q. How can researchers verify the purity and concentration of 4-n-Propylphenylmagnesium bromide solutions?

- Methodological Answer :

- Titration : Use a standardized HCl solution with phenolphthalein to quantify active Grignard reagent. A color change from pink to colorless indicates endpoint .

- Spectroscopic analysis : H-NMR in deuterated THF resolves propyl (δ 0.8–1.6 ppm) and aromatic protons (δ 6.8–7.2 ppm). Absence of extraneous peaks (e.g., δ 2.1 ppm for THF decomposition products) confirms purity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 4-n-Propylphenylmagnesium bromide in cross-coupling reactions?

- Methodological Answer :

- Nucleophilic addition : The reagent’s magnesium-carbon bond facilitates nucleophilic attack on electrophilic substrates (e.g., carbonyls, halides). Steric effects from the n-propyl group may slow kinetics compared to smaller Grignard reagents (e.g., methylmagnesium bromide) .

- Competing pathways : Side reactions (e.g., β-hydride elimination) are minimized by maintaining low temperatures (<0°C) and using bulky ligands (e.g., THF) to stabilize the intermediate .

- Case study : In Kumada couplings, Ni or Pd catalysts enable aryl-aryl bond formation. Optimize catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. EtO) to balance reactivity and selectivity .

Q. How can researchers identify and mitigate byproducts formed during reactions with 4-n-Propylphenylmagnesium bromide?

- Methodological Answer :

- Chromatographic separation : Use HPLC or GC-MS to isolate byproducts. For example, biphenyl derivatives may arise from homo-coupling under oxidative conditions .

- Spectroscopic characterization : C-NMR and IR identify functional groups (e.g., C=O at 1700 cm for ketone byproducts). Mass spectrometry confirms molecular weights .

- Controlled quenching : Gradual addition of protic solvents (e.g., MeOH) minimizes exothermic side reactions. Monitor pH to avoid acidic conditions that degrade the Grignard reagent .

Q. What advanced analytical techniques are suitable for studying the degradation pathways of 4-n-Propylphenylmagnesium bromide?

- Methodological Answer :

- Capillary electrophoresis (CE) : Resolve bromide ions (Br) released during degradation using a borate buffer (pH 9.2) and UV detection at 200 nm. Optimize voltage (15–30 kV) to separate Br from chloride or sulfate contaminants .

- Kinetic studies : Use stopped-flow spectroscopy to track decomposition rates under varying humidity and temperature. Activation energy (E) calculations reveal stability thresholds .

Q. How can computational modeling aid in predicting the reactivity of 4-n-Propylphenylmagnesium bromide with novel substrates?

- Methodological Answer :

- DFT calculations : Simulate transition states for nucleophilic attack using software like Gaussian or ORCA. Parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps) .

- Solvent effects : Continuum solvation models (e.g., SMD) predict THF’s dielectric stabilization of the Grignard intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.